2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid
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Overview
Description
2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It features a pyrrole ring attached to a cyclopentane carboxylic acid moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the use of copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline with alkylsilyl peroxides . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2-carboxylic acid derivatives, while reduction can yield cyclopentane-1-methanol derivatives.
Scientific Research Applications
2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-1-ethylpyrrole: Similar pyrrole ring structure but with different substituents.
Pyrrolo[1,2-a]quinoxalines: Contains a fused pyrrole ring system.
Uniqueness
2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid is unique due to its combination of a pyrrole ring with a cyclopentane carboxylic acid moiety. This structure provides distinct chemical properties and reactivity compared to other pyrrole derivatives.
Properties
IUPAC Name |
2-pyrrol-1-ylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)8-4-3-5-9(8)11-6-1-2-7-11/h1-2,6-9H,3-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYGBGAIUUZRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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